3-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
3-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalenecarboxylic acids It is characterized by the presence of an amino group and a carboxylic acid group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reduction of 1-nitronaphthalene followed by catalytic hydrogenation to yield the desired compound. The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Reagents such as halogenating agents or acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, fully saturated naphthalene derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
3-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
1-Amino-5,6,7,8-tetrahydronaphthalene: Lacks the carboxylic acid group, affecting its solubility and reactivity.
2-[(Phenylsulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid:
Uniqueness
3-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
62854-68-6 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h5-6H,1-4,12H2,(H,13,14) |
InChI Key |
NQQMAXPFSGFHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=C2C(=O)O)N |
Origin of Product |
United States |
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